molecular formula C20H19F3N2O2S2 B2506203 3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896678-97-0

3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2506203
CAS No.: 896678-97-0
M. Wt: 440.5
InChI Key: YMZGRFHQIDZXMP-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical development known for its diverse biological activities. The molecular structure integrates key motifs, including a 3,4-dimethylbenzenesulfonamide group and a 4-(trifluoromethyl)phenyl substituent. The sulfonamide functional group is commonly associated with enzyme inhibition capabilities, particularly against carbonic anhydrases and various proteases. The presence of the electron-withdrawing trifluoromethyl group, a stable moiety frequently used to fine-tune a compound's metabolic stability, lipophilicity, and bioavailability, enhances the molecule's potential as a protein-binding ligand. This makes it a valuable chemical probe for investigating novel biological targets in areas such as oncology, inflammatory diseases, and neurology. The compound is provided with comprehensive analytical data, including NMR and LC-MS, to confirm identity and high purity. This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S2/c1-13-3-8-18(11-14(13)2)29(26,27)24-10-9-17-12-28-19(25-17)15-4-6-16(7-5-15)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGRFHQIDZXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be identified by its IUPAC name, which reflects its complex structure comprising thiazole and sulfonamide moieties. The molecular formula is C16H16F3N3SC_{16}H_{16}F_3N_3S, with a molecular weight of approximately 350.361 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiazole and sulfonamide groups exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown promise against various bacterial strains, including drug-resistant pathogens. For instance, studies have reported that thiazole compounds can inhibit the growth of Staphylococcus aureus and Candida species .
  • Anticancer Properties : Thiazole-based compounds have been investigated for their cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly enhance anticancer activity .
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neuroprotective applications .

Antimicrobial Studies

Recent studies have highlighted the effectiveness of thiazole derivatives against resistant strains:

  • Study 1 : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus. Compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
CompoundMIC (µg/mL)Activity
3h32Moderate
3j16High
78Very High

Anticancer Activity

In vitro assays on various cancer cell lines demonstrated significant cytotoxicity:

  • Study 2 : A new class of thiazole derivatives was evaluated for their antiproliferative activity against HT-29 (colorectal cancer) and Jurkat (leukemia) cell lines. The most active compound showed an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
CompoundCell LineIC50 (µM)
13HT-291.61
14Jurkat1.98

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may interact with active sites of target enzymes, leading to inhibition.
  • Cell Membrane Disruption : Thiazole derivatives may disrupt bacterial cell membranes, enhancing their antimicrobial efficacy.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of thiazole derivatives on AChE inhibition in a mouse model. The results indicated that specific compounds could significantly reduce AChE activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

Another study focused on the SAR of thiazole-containing compounds against various cancer cell lines. The findings revealed that the introduction of electron-donating groups at specific positions on the phenyl ring enhanced cytotoxicity significantly .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C16H16F3N3O2S
Molecular Weight : 350.361 g/mol
IUPAC Name : 3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

The compound features a thiazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety. These structural elements contribute to its diverse biological activities.

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The sulfonamide group can be reduced to amines.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the aromatic rings.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against resistant bacterial strains. The trifluoromethyl group enhances lipophilicity, improving penetration into bacterial cells .
  • Anti-inflammatory Properties : The compound is being investigated for its potential to reduce inflammation through the inhibition of specific enzymes involved in inflammatory pathways.

Medicine

The therapeutic potential of this compound is particularly noteworthy:

  • Antitumor Activity : Studies have shown that it inhibits cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced expression of anti-apoptotic proteins like Mcl-1, making it a candidate for cancer therapy .
  • Drug Development : Its unique structure positions it as a candidate for developing new drugs targeting various conditions, including cancers and infections.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant strains of bacteria
Anti-inflammatoryPotential reduction of inflammation
AntitumorInhibits CDK9; reduces Mcl-1 expression

Table 2: Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of sulfoxides or sulfonesHydrogen peroxide, KMnO4
ReductionConversion to aminesLithium aluminum hydride
SubstitutionElectrophilic/nucleophilic substitutionsHalogens, nucleophiles

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of compounds similar to this compound). It demonstrated significant growth inhibition against Staphylococcus aureus, showcasing low minimum inhibitory concentrations (MICs) and effective biofilm disruption capabilities .

Case Study 2: Antitumor Mechanism

Research has shown that derivatives of this compound inhibit cellular CDK9-mediated RNA polymerase II transcription. This action leads to decreased levels of Mcl-1 protein in cancer cells, indicating potential use in cancer treatment strategies .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The reactivity of this compound is driven by its functional groups:

Thiazole Ring Reactions

  • Electrophilic Substitution : The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich regions. Common reactions include halogenation (e.g., bromination) and nitration .

  • Nucleophilic Attack : The 2-position of the thiazole is susceptible to nucleophilic substitution, particularly with amines or thiols.

Sulfonamide Group Reactions

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide group hydrolyzes to form a sulfonic acid and a secondary amine .

  • Reduction : Reducing agents like LiAlH4 convert the sulfonamide to a thiol or amine derivative .

Trifluoromethyl Group Reactivity

  • Electron-Withdrawing Effects : The -CF3 group stabilizes intermediates during substitution reactions and enhances the electrophilicity of adjacent aromatic rings .

Reagents and Conditions

Key reagents and conditions for common reactions are summarized below:

Reaction Type Reagents/Conditions Major Products
Thiazole Bromination Br₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo-thiazole derivative
Sulfonamide Hydrolysis 6M HCl, reflux, 12h3,4-Dimethylbenzenesulfonic acid + Ethylamine
Nucleophilic Substitution Ethylamine, DMF, 80°C2-Amino-thiazole derivative
Reduction of Sulfonamide LiAlH4, THF, 0°C to RTN-Ethyl-3,4-dimethylbenzenethiol

Antimicrobial Activity and Reactivity Correlation

Derivatives of this compound with modified thiazole rings (e.g., brominated analogs) showed enhanced antimicrobial activity against Staphylococcus aureus (MIC: 31.25 μg/mL) compared to parent compounds (MIC: 62.5 μg/mL) . This suggests that electrophilic substitution improves bioactivity.

Hydrolytic Stability

Under physiological conditions (pH 7.4, 37°C), the sulfonamide group demonstrated slow hydrolysis, with a half-life of 72 hours, indicating stability in biological systems .

Thiazole Electrophilic Substitution

The mechanism involves:

  • Generation of an electrophile (e.g., Br⁺).

  • Attack at the 5-position of the thiazole ring, stabilized by resonance.

  • Deprotonation to restore aromaticity .

Sulfonamide Reduction Pathway

LiAlH4 reduces the sulfonamide via a two-step process:

  • Cleavage of the S-N bond to form a thiolate intermediate.

  • Protonation to yield the thiol derivative .

Comparative Analysis with Analogues

Compound Key Reaction Reactivity Difference
Parent Compound Bromination at thiazole C5Higher yield (85%) due to -CF3 activation
Non-CF3 Analogue Bromination at thiazole C5Lower yield (60%)

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogs from the literature:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 3,4-dimethylphenyl, CF₃-phenyl-thiazole C₂₀H₁₈F₃N₃O₂S₂ ~463.5 Sulfonamide, thiazole, CF₃
4-Chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide 3,4-dimethoxyphenyl-thiazole, Cl-phenyl C₁₉H₁₉ClN₂O₄S₂ 439.0 Sulfonamide, thiazole, methoxy, Cl
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate CF₃-phenyl-urea, piperazine-ester C₂₅H₂₅F₃N₆O₃S 548.2 Urea, piperazine, ester, thiazole
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide 5-butyl-thiadiazole C₁₁H₁₄N₄O₂S₂ 314.4 Sulfonamide, thiadiazole, amino

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s CF₃ group increases electrophilicity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents in analogs .
  • Molecular Weight : The target compound (~463.5 g/mol) is lighter than urea-piperazine derivatives (e.g., 548.2 g/mol ) but heavier than simpler thiadiazole sulfonamides (e.g., 314.4 g/mol ).
  • Linker Flexibility : The ethyl chain in the target compound may offer better conformational adaptability than rigid urea or piperazine linkers in other analogs .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The CF₃ group resists oxidative metabolism, which may extend half-life relative to methoxy or chloro analogs .
  • Solubility: Sulfonamides generally exhibit moderate aqueous solubility, but the CF₃ group could reduce solubility compared to amino-substituted analogs .

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